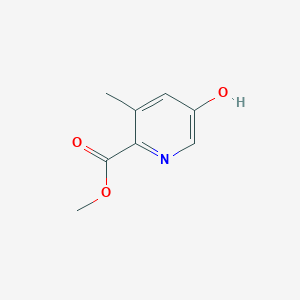

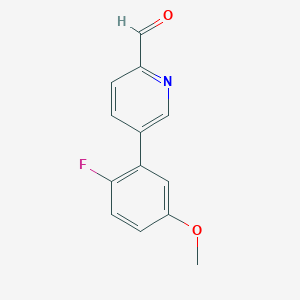

5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde

説明

5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde is a chemical compound with the molecular formula C13H10FNO2 . It is a unique chemical that can be used in various applications .

Molecular Structure Analysis

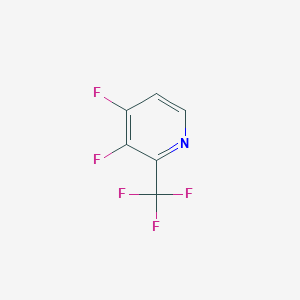

The molecular structure of this compound consists of a picolinaldehyde group attached to a 2-fluoro-5-methoxyphenyl group . The molecular weight of this compound is 231.2224 .科学的研究の応用

Synthesis of Novel Fluoropicolinate Herbicides

- Researchers have developed a method to synthesize 4-amino-5-fluoropicolinates, a type of fluoropicolinate herbicide, through cascade cyclization of fluoroalkyl alkynylimines. This method allows for the incorporation of various alkyl or aryl substituents, previously challenging to achieve through traditional cross-coupling chemistry. These derivatives, including picolinaldehyde forms, show promise as potential herbicides (Johnson et al., 2015).

Antimicrobial Activity of Novel Schiff Bases

- New Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes show significant in vitro antimicrobial activity. Certain derivatives exhibit excellent activity compared to others, suggesting potential applications in developing antimicrobial agents (Puthran et al., 2019).

Ruthenium(II)-Catalyzed Synthesis of Quinazoline and Fused Isoindolinone

- The use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group facilitates the Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This method efficiently yields products that can be converted into useful quinazoline and fused isoindolinone scaffolds, showing potential in synthesizing a variety of complex molecules (Wu et al., 2021).

Facile Synthesis and Biological Activities of Triazolone

- The study focuses on the synthesis, crystal structure analysis, and biological activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one. The compound shows moderate enzyme inhibition potential, hinting at its potential application in controlling diseases like Alzheimer's and diabetes. The findings can guide future drug design and development, with an emphasis on understanding drug binding and action mechanisms (Saleem et al., 2018).

Efficient Protein-Protein Couplings Mediated by Small Molecules

- A study highlights the efficiency of 5-fluoro-4(phenylsulfonyl)-picolinaldehyde (FPPA) in mediating protein-protein couplings under mild conditions. This method maintains the three-dimensional structures of proteins and offers a nearly traceless and intact structural fold, making it highly suitable for segmentally isotopic labeling of multi-domain proteins. The process has negligible structural perturbations on target proteins, indicating its potential in protein research and drug development (Su et al., 2022).

Fluoro-Substituted Conjugated Polyindole as Charge Storage Material

- The development of high-performance poly(5-fluoroindole) (5-PFIn) as a charge storage material is a significant advancement. The electrochemical properties of 5-PFIn, such as high specific capacitance and good cycling stability, make it superior to other polymers. These attributes suggest its potential as a desirable material for supercapacitor applications, showcasing the versatility of fluoro-substituted polymers in the field of energy storage (Wang et al., 2019).

特性

IUPAC Name |

5-(2-fluoro-5-methoxyphenyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-11-4-5-13(14)12(6-11)9-2-3-10(8-16)15-7-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZLLIKALYNQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2=CN=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)